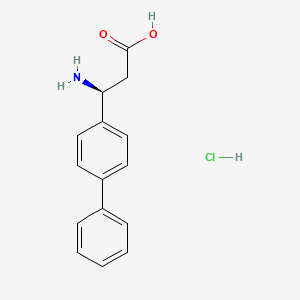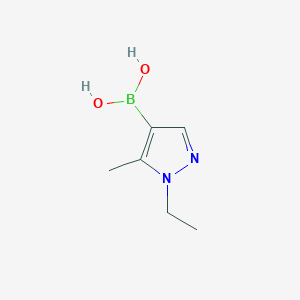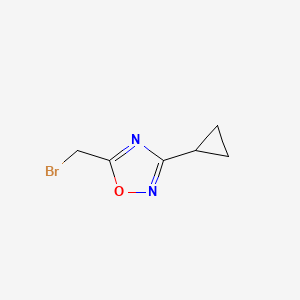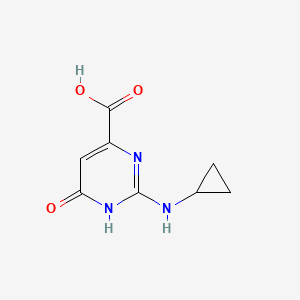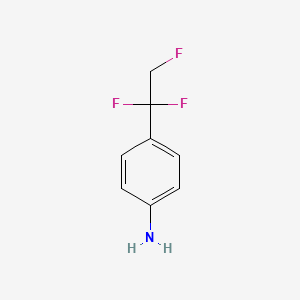
4-(1,1,2-Trifluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2-Trifluoroethyl)aniline: is a chemical compound with the molecular formula C8H8F3N It is an aniline derivative where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, making it a trifluorinated compound
准备方法
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One of the methods to synthesize 4-(1,1,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Catalytic Hydrogenation and Bamberger Rearrangement: Another method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
化学反应分析
Types of Reactions:
Substitution Reactions: 4-(1,1,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly involving the amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Diazotization: This reaction involves the conversion of aniline derivatives into diazonium salts, which can then undergo further reactions.
Trifluoroethylation: Using reagents like 2,2,2-trifluoroethylamine hydrochloride under specific catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-trifluoroethylated anilines are common products when using trifluoroethylation reactions .
科学研究应用
Chemistry: 4-(1,1,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and agrochemistry .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability .
作用机制
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline involves its interaction with molecular targets through its trifluoroethyl group. This group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in metabolic processes .
相似化合物的比较
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can result in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various synthetic processes.
Uniqueness: 4-(1,1,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other fluorinated anilines. This uniqueness makes it valuable in specialized applications in research and industry .
属性
分子式 |
C8H8F3N |
|---|---|
分子量 |
175.15 g/mol |
IUPAC 名称 |
4-(1,1,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-1-3-7(12)4-2-6/h1-4H,5,12H2 |
InChI 键 |
VSJICLYFKMIHOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CF)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
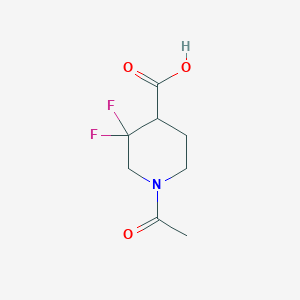

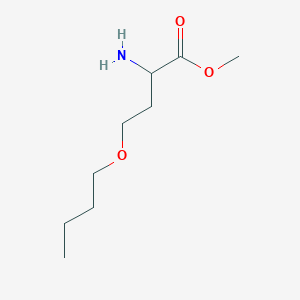
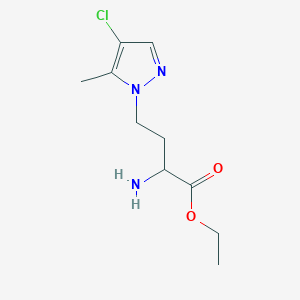
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

